molecular formula C11H14ClNOS B8138619 Darifenacin Hydrobromid

Darifenacin Hydrobromid

カタログ番号 B8138619
分子量: 243.75 g/mol
InChIキー: VIFZVOVCIYZFEZ-IYPAPVHQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Darifenacin Hydrobromid is a useful research compound. Its molecular formula is C11H14ClNOS and its molecular weight is 243.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality Darifenacin Hydrobromid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Darifenacin Hydrobromid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

  • Extended Release Tablets : Darifenacin hydrobromide extended release tablets effectively treat overactive bladder in humans, reducing the need for multiple doses per day and enhancing convenience (Brahma, 2017).

  • Nanostructured Lipid Carriers : Nanostructured lipid carriers can enhance the bioavailability of darifenacin hydrobromide for oral administration, improving management of urinary frequency, urgency, and incontinence (Allah & Hussein, 2018).

  • Tolerability and Compliance : Darifenacin hydrobromide is a safe, once-daily treatment for overactive bladder with a tolerability profile similar to placebo, potentially improving patient compliance (Blok & Corcos, 2007).

  • Fast Dissolving Buccal Films : The formulation of fast dissolving buccal films for darifenacin hydrobromide shows enhanced disintegration and dissolution rates, which may increase patient compliance in treating overactive bladder (Abbas et al., 2019).

  • Cancer Treatment Potential : Darifenacin, as a selective M3R antagonist, may inhibit colorectal cancer tumor growth by disrupting cholinergic signaling and MMP-1 expression and invasion (Hering et al., 2021).

  • Transdermal Patch : The darifenacin hydrobromide transdermal patch reduces administration frequency, side effects, and may avoid blood fluctuations, enhancing patient compliance (Reddy et al., 2021).

  • Clinical Pharmacokinetics : Darifenacin hydrobromide is a selective muscarinic M3 receptor antagonist with a short terminal elimination half-life, suitable for prolonged-release oral administration (Skerjanec, 2006).

  • Synthesis and Production : Various studies focus on the synthesis and production of commercial-grade darifenacin hydrobromide, a key ingredient in oral treatments for urinary incontinence (Pramanik et al., 2012); (Zhe-dong, 2007); (Heng-chang, 2012); (Zeng, 2009).

  • Quantification Methods : Different methods have been developed for quantifying darifenacin hydrobromide in various forms, such as in human plasma and tablet dosage forms (Shah et al., 2013); (Kathirvel et al., 2011); (Acharya et al., 2018).

  • Nanocarrier-Based Gel : A nanometric microemulsion-based transdermal gel with increased bioavailability and dose reduction was developed for overactive bladder management, offering a cost-effective and industrially scalable option (Patel et al., 2023).

特性

IUPAC Name

(2S,4R)-4-phenylpyrrolidine-2-carbothioic S-acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS.ClH/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFZVOVCIYZFEZ-IYPAPVHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)S)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)S)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-4-phenylpyrrolidine-2-carbothioic S-acid;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Darifenacin Hydrobromid
Reactant of Route 2
Darifenacin Hydrobromid
Reactant of Route 3
Darifenacin Hydrobromid
Reactant of Route 4
Darifenacin Hydrobromid
Reactant of Route 5
Darifenacin Hydrobromid
Reactant of Route 6
Darifenacin Hydrobromid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。